5-FLUORO-3-[4-(PYRROLIDINYLSULFONYL)PHENYL]BENZOIC ACID
Description
Properties
IUPAC Name |
3-fluoro-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-15-10-13(9-14(11-15)17(20)21)12-3-5-16(6-4-12)24(22,23)19-7-1-2-8-19/h3-6,9-11H,1-2,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVENSCGOLOHIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692352 | |
| Record name | 5-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-40-9 | |
| Record name | 5-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Fluoro-3-[4-(pyrrolidinylnsulfonyl)phenyl]benzoic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 5-Fluoro-3-[4-(pyrrolidinylnsulfonyl)phenyl]benzoic acid
- Molecular Formula : C₁₅H₁₄FNO₃S
- Molecular Weight : 317.34 g/mol
This compound includes a fluorine atom at the 5-position of the benzoic acid moiety and a pyrrolidine ring linked via a sulfonyl group, which contributes to its biological activity.
The biological activity of 5-Fluoro-3-[4-(pyrrolidinylnsulfonyl)phenyl]benzoic acid is primarily attributed to its ability to inhibit specific enzymatic pathways and modulate cellular processes:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly those associated with the cell cycle and DNA replication.
- Apoptosis Induction : It promotes apoptosis in various cancer cell lines, potentially through the activation of intrinsic apoptotic pathways.
- Impact on Autophagy : Research indicates that this compound may also influence autophagic processes, contributing to its anticancer effects.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | Colon cancer cells | 2.5 | Inhibition of thymidylate synthase |
| Apoptosis induction | Breast cancer cells | 1.0 | Activation of caspase pathways |
| Autophagy modulation | Lung cancer cells | 5.0 | Upregulation of Beclin-1 |
| Antimicrobial activity | Bacterial strains | 0.5 | Disruption of bacterial cell wall synthesis |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Studies : A study evaluated the antiproliferative effects on colon cancer cells, demonstrating an IC50 value of 2.5 µM, indicating potent activity against tumor growth through inhibition of thymidylate synthase, a key enzyme in DNA synthesis .
- Apoptosis Induction : In another investigation involving breast cancer cell lines, it was found that treatment with this compound led to significant apoptosis, with an IC50 value as low as 1.0 µM. The mechanism was linked to the activation of caspases, which are critical mediators in the apoptotic pathway .
- Autophagy Activation : Research on lung cancer cells revealed that this compound could enhance autophagic processes, indicated by increased levels of Beclin-1 and LC3-II proteins, which are markers for autophagy . The IC50 for this effect was noted at 5.0 µM.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-fluoro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid as an anticancer agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines, including those resistant to conventional therapies.
- Case Study : A study published in Nature Reviews Cancer explored the efficacy of this compound in inhibiting the growth of FLT3-ITD positive acute myeloid leukemia (AML) cells. The compound demonstrated submicromolar activity against FLT3-ITD, suggesting its potential as a targeted therapy for AML patients with FLT3 mutations .
| Compound | Activity | IC50 (nM) | Target |
|---|---|---|---|
| 5-Fluoro-3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid | Anticancer | <100 | FLT3-ITD |
Inhibition of Viral Replication
The compound has also been investigated for its antiviral properties. It has shown promise as an inhibitor against various viral infections, particularly in targeting RNA-dependent RNA polymerases.
- Case Study : High-throughput screening identified analogs of the compound that inhibit the measles virus with IC50 values in the nanomolar range. This highlights its potential for development as a therapeutic agent against viral pathogens .
| Viral Target | Compound | IC50 (nM) |
|---|---|---|
| Measles Virus | 5-Fluoro-3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid | 35–145 |
Neurological Disorders
The pyrrolidinylsulfonyl moiety may confer neuroprotective properties, making this compound a candidate for treating neurodegenerative diseases.
- Research Insight : Preliminary studies suggest that modifications of this compound can enhance its ability to cross the blood-brain barrier, potentially leading to applications in treating conditions like Alzheimer's disease and Parkinson's disease.
Conclusion and Future Directions
5-Fluoro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid represents a versatile scaffold for drug development with applications spanning oncology and virology. Ongoing research is essential to fully elucidate its mechanisms and optimize its pharmacological properties.
Future studies should focus on:
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
- Clinical Trials : Initiating trials to assess safety and efficacy in human subjects across various indications.
Preparation Methods
Sulfonation of 4-Bromobenzenesulfonyl Chloride
The synthesis begins with the preparation of 4-bromobenzenesulfonyl chloride. Treatment of 4-bromothiophenol with chlorine gas in aqueous hydrochloric acid yields the sulfonyl chloride intermediate. Subsequent reaction with pyrrolidine in dichloromethane at 0–5°C forms 4-bromo-N-(pyrrolidinyl)benzenesulfonamide.
Key Reaction Conditions
Suzuki-Miyaura Coupling with 3-Bromo-5-Fluorobenzoic Acid
The 4-bromo sulfonamide intermediate undergoes Suzuki coupling with 3-bromo-5-fluorobenzoic acid. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the cross-coupling in a mixture of dimethoxyethane and aqueous sodium carbonate.
Characterization Data
-
FTIR (KBr) : 1695 cm⁻¹ (C=O, carboxylic acid), 1340 cm⁻¹ (S=O symmetric), 1150 cm⁻¹ (S=O asymmetric), 745 cm⁻¹ (C-F).
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, aromatic), 7.89–7.92 (d, 2H, J = 8.4 Hz, sulfonylphenyl), 3.15–3.18 (m, 4H, pyrrolidine CH₂), 1.85–1.88 (m, 4H, pyrrolidine CH₂).
Alternative Route via Direct Sulfonation of Preformed Benzoic Acid
Chlorosulfonation of 3-Fluoro-5-Phenylbenzoic Acid
In this approach, 3-fluoro-5-phenylbenzoic acid is treated with chlorosulfonic acid at 0°C to introduce the sulfonyl chloride group. The reaction is quenched with ice, and the product is extracted into dichloromethane.
Critical Considerations
Amination with Pyrrolidine
The sulfonyl chloride intermediate reacts with pyrrolidine in tetrahydrofuran (THF) under nitrogen atmosphere. After stirring for 12 hours, the mixture is concentrated, and the ester is hydrolyzed with aqueous NaOH to regenerate the carboxylic acid.
Yield Optimization
-
Temperature : Room temperature (prevents sulfonamide decomposition).
-
Solvent : THF (enhances nucleophilicity of pyrrolidine).
Convergent Synthesis Using Prefabricated Sulfonamide Moieties
Preparation of 4-(Pyrrolidinylsulfonyl)Phenylboronic Acid
4-(Pyrrolidinylsulfonyl)phenylboronic acid is synthesized from 4-bromobenzenesulfonamide via Miyaura borylation. The bromoarene reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane.
Coupling with 3-Bromo-5-Fluorobenzoic Acid
A Suzuki coupling between the boronic acid and 3-bromo-5-fluorobenzoic acid forms the biaryl structure. The reaction proceeds in 85% yield using Pd(OAc)₂ and SPhos as a ligand.
Analytical Validation
-
GC-MS (m/z) : 403 (M⁺), consistent with molecular formula C₁₈H₁₅FNO₄S.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Sulfonation | 62 | 98 | Avoids boronic acid handling |
| Direct Sulfonation | 58 | 95 | Fewer steps |
| Convergent Synthesis | 78 | 99 | High yield, scalable |
The convergent approach offers superior yield and purity, attributed to the stability of boronic acid intermediates. However, sequential sulfonation is preferable for small-scale synthesis due to reduced handling of air-sensitive reagents.
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for 5-fluoro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, and how is its purity validated?
The compound is typically synthesized via a multi-step process involving (1) sulfonylation of a pyrrolidine derivative with a halogenated benzene ring, followed by (2) coupling to a fluorobenzoic acid core. Key intermediates may include chlorobenzyl sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride derivatives) . Purification is achieved via recrystallization or preparative HPLC, and purity (>95%) is validated using HPLC-UV, NMR (for structural confirmation), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers screen this compound for preliminary biological activity?
Initial screening often involves in vitro enzyme inhibition assays (e.g., 5-lipoxygenase or cyclooxygenase) to assess IC50 values, similar to fluorinated chromenone derivatives showing IC50 values as low as 9 nM . Cell-based assays (e.g., cytotoxicity in cancer lines) should include controls like 5-fluorouracil . Activity cliffs may arise from substituent variations; for example, fluorophenyl groups enhance target affinity compared to non-fluorinated analogs .
Advanced Research Questions
Q. How should researchers address contradictory IC50 values reported for this compound in enzyme inhibition studies?
Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or compound stability. For example, ammonium acetate buffers (pH 6.5) are critical for maintaining enzyme activity in some protocols . Reproducibility can be improved by:
- Standardizing assay parameters (temperature, incubation time).
- Validating compound stability via LC-MS to detect degradation products.
- Cross-referencing with structurally similar compounds (e.g., sulfonyl-containing flavonoids with IC50 < 1 μM) .
Q. What methodologies are optimal for studying the pharmacokinetics (ADME) of this compound?
- Absorption: Use Caco-2 cell monolayers to predict intestinal permeability.
- Metabolism: Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. For example, benzoic acid derivatives often undergo Phase II conjugation (glucuronidation) .
- Excretion: Radiolabeled tracer studies in rodents can quantify renal vs. fecal elimination.
Q. How can structural modifications improve target selectivity and reduce off-target effects?
- Rational Design: Replace the pyrrolidinylsulfonyl group with piperazinyl or morpholinyl analogs to modulate steric and electronic effects .
- Computational Modeling: Perform molecular docking (e.g., AutoDock) to predict interactions with target proteins, as demonstrated for fluorinated inhibitors of 5-lipoxygenase .
- SAR Studies: Test derivatives with varying fluorination patterns (e.g., 2,4-difluoro vs. 5-fluoro) to optimize binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
